![molecular formula C26H22ClN3O4 B2454220 3-(3-chlorophényl)-8-méthoxy-1-(3-méthoxybenzyl)-5-méthyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893307-43-2](/img/new.no-structure.jpg)
3-(3-chlorophényl)-8-méthoxy-1-(3-méthoxybenzyl)-5-méthyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
La réaction de couplage de Suzuki–Miyaura (SM) est une méthode puissante pour former des liaisons carbone-carbone. Elle implique le couplage croisé de composés organoborés avec des halogénoalcanes ou des pseudohalogénoalcanes en utilisant un catalyseur au palladium. Le composé en question peut servir de réactif organoboré dans les réactions de couplage SM . Ses conditions de réaction douces et sa tolérance aux groupes fonctionnels en font un outil précieux pour la synthèse de molécules complexes.
Synthèse de dérivés de 5H-pyrimido[5,4-b]indole
La structure du composé suggère des applications potentielles dans la synthèse de dérivés de 5H-pyrimido[5,4-b]indole. Les chercheurs ont exploré son utilisation comme intermédiaire clé dans la construction d'hétérocycles à base d'indole, qui possèdent des activités biologiques diverses . Ces dérivés pourraient trouver des applications dans la découverte de médicaments et la chimie médicinale.
Réactions de protodéboronation
Les réactions de protodéboronation impliquent l'élimination d'un atome de bore d'un composé organoboré. La partie bore du composé pourrait participer à de telles transformations, conduisant à la formation de nouvelles molécules contenant de l'indole. Les chercheurs ont étudié des stratégies de protodéboronation utilisant divers réactifs borés, y compris ceux liés à notre composé . Ces réactions ont des implications en chimie synthétique et en science des matériaux.
Potentiel anticancéreux
Compte tenu de sa structure unique, le composé pourrait présenter des propriétés biologiques intéressantes. Les chercheurs pourraient explorer son potentiel en tant qu'agent anticancéreux. Des études computationnelles et des tests in vitro pourraient éclairer ses interactions avec les cibles cellulaires, notamment l'ADN, les enzymes ou les récepteurs. Il serait crucial d'étudier sa cytotoxicité et son mécanisme d'action .
Science des matériaux et électronique organique
Les semiconducteurs organiques jouent un rôle vital dans les dispositifs électroniques. Le système π-conjugué du composé et son caractère riche en électrons en font un candidat potentiel pour les transistors à effet de champ organiques (OFET), les photovoltaïques organiques (OPV) ou les diodes électroluminescentes organiques (OLED). Les chercheurs pourraient explorer ses propriétés de transport de charge et sa stabilité dans les films minces .
Propriétés
Numéro CAS |
893307-43-2 |
|---|---|
Formule moléculaire |
C26H22ClN3O4 |
Poids moléculaire |
475.93 |
Nom IUPAC |
3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3 |
Clé InChI |
RKKJFJYYWYQJTN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
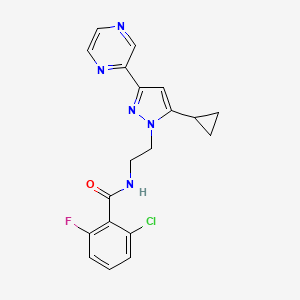
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)
![4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454145.png)
![N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2454146.png)
![ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2454147.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2454148.png)
![1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide](/img/structure/B2454149.png)
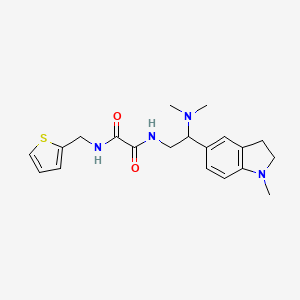
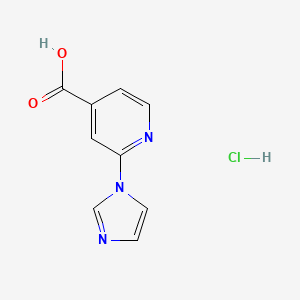
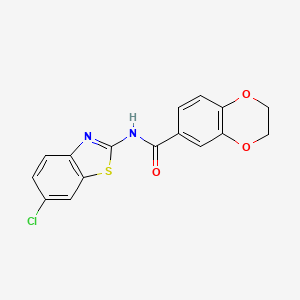
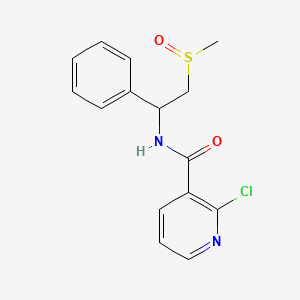
![4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide](/img/structure/B2454157.png)
